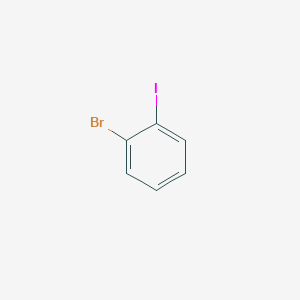

1-Bromo-2-iodobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRHKGBNGGSCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060394 | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-2-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-55-1 | |

| Record name | 1-Bromo-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromo-2-iodobenzene, a key organohalogen compound utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two different halogen atoms on adjacent carbons of a benzene (B151609) ring, allows for selective functionalization in cross-coupling reactions.[2]

Synthesis of this compound via the Sandmeyer Reaction

The most common and reliable method for the synthesis of this compound is the Sandmeyer reaction.[3] This multi-step process begins with the diazotization of 2-bromoaniline (B46623), followed by the substitution of the diazonium group with iodine.[4]

The overall reaction scheme is as follows:

Step 1: Diazotization of 2-Bromoaniline 2-bromoaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the 2-bromobenzenediazonium salt.[5] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[4]

Step 2: Iodination The freshly prepared 2-bromobenzenediazonium salt is then reacted with a solution of potassium iodide (KI).[4] In this step, the diazonium group is replaced by an iodine atom, leading to the formation of this compound and the evolution of nitrogen gas.[5] While many Sandmeyer reactions require a copper(I) catalyst, the iodination step with potassium iodide can often proceed without it.[6]

Experimental Protocol:

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromoaniline | 172.03 | 17.2 g | 0.1 |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Potassium Iodide (KI) | 166.00 | 18.3 g | 0.11 |

| Diethyl Ether | 74.12 | As needed | - |

| 3 M Sodium Hydroxide (B78521) | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Diazotization:

-

In the 500 mL three-necked flask, dissolve 17.2 g (0.1 mol) of 2-bromoaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the 2-bromoaniline solution, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution with continuous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of 3 M sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with 50 mL of water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Logical Workflow for Synthesis:

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or vacuum distillation.

Purification by Recrystallization

Recrystallization is a technique used to purify solids. The crude solid is dissolved in a hot solvent and then allowed to cool slowly, during which the pure compound crystallizes out, leaving impurities in the solution.[7]

Experimental Protocol:

-

Solvent Selection: Methanol (B129727) is a suitable solvent for the recrystallization of similar bromo-iodo-aromatic compounds.[8]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol (approximately 5-10 mL per gram of crude product).[8]

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.

-

Dry the crystals to obtain pure this compound.

-

Purification by Vacuum Distillation

For liquid crude products or as an alternative to recrystallization, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures.

Experimental Protocol:

-

Apparatus: Set up a standard vacuum distillation apparatus.

-

Procedure:

-

Place the crude this compound in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported as 120-121 °C at 15 mmHg.[9]

-

Purification Workflow:

Data Summary

Physical and Spectroscopic Data of this compound:

| Property | Value |

| Molecular Formula | C₆H₄BrI |

| Molar Mass | 282.90 g/mol |

| Appearance | Clear yellow liquid or low melting solid[10] |

| Melting Point | 9-10 °C[9] |

| Boiling Point | 120-121 °C at 15 mmHg[9] |

| Density | 2.203 g/mL at 25 °C[11] |

| ¹H NMR (CDCl₃, ppm) | δ 7.84 (d), 7.60 (t), 7.18 (t), 6.98 (d)[12] |

Safety Considerations

-

2-Bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.[4]

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before commencing any experimental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

- 9. This compound | 583-55-1 [chemicalbook.com]

- 10. This compound(583-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound, 98%+ 583-55-1 India [ottokemi.com]

- 12. This compound(583-55-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-iodobenzene

This guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-iodobenzene, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 583-55-1, Molecular Formula: C₆H₄BrI, Molecular Weight: 282.90 g/mol ).[1][2]

¹H NMR Spectroscopic Data

| Parameter | Value | Reference Solvent | Spectrometer Frequency |

| Chemical Shift δ (ppm) | 7.84 (d) | CDCl₃ | 89.56 MHz |

| 7.60 (t) | |||

| 7.18 (t) | |||

| 6.98 (d) | |||

| Chemical Shift δ (ppm) | 7.79 (d) | CCl₄ | 300 MHz |

| 7.55 (d) | |||

| 7.13 (t) | |||

| 6.91 (t) | |||

| Coupling Constant J (Hz) | J(A,B) = 7.98 | CCl₄ | 300 MHz |

| J(A,C) = 1.53 | |||

| J(B,C) = 7.37 | |||

| J(B,D) = 1.62 | |||

| J(C,D) = 7.94 |

Data sourced from ChemicalBook.[3]

¹³C NMR Spectroscopic Data

| Parameter | Value (ppm) |

| Chemical Shift δ | 140.9 |

| 132.0 | |

| 129.1 | |

| 128.8 | |

| 125.1 | |

| 100.5 |

Note: Specific peak assignments for ¹³C NMR can vary based on the solvent and experimental conditions. Data on ¹³C NMR is available but may require access to specialized databases.[1][4]

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3060 | Aromatic C-H stretch |

| ~1560, 1460, 1430 | Aromatic C=C ring stretch |

| ~1010 | C-Br stretch |

| ~750 | Ortho-disubstituted benzene (B151609) C-H out-of-plane bend |

Note: The fingerprint region (below 1500 cm⁻¹) contains complex absorptions unique to the molecule's structure.[5] IR data is available from sources like the NIST WebBook.[2][6]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation | Relative Intensity |

| 282/284 | Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br) | High |

| 203/205 | Loss of I (-127) | Moderate |

| 155 | Loss of Br (-79/81) | High |

| 76 | Phenyl fragment [C₆H₄]⁺ | High |

Note: The presence of bromine's isotopic pattern is a key identifier. The mass spectrum is available from the NIST WebBook.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

-

Sample Preparation : For ¹H NMR, accurately weigh 5-20 mg of this compound.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be needed.[8]

-

Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄), in a clean vial.[3][8] Deuterated solvents are used to avoid overwhelming the sample's proton signals.[9]

-

Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[8]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. The instrument subjects the sample to a strong magnetic field and a range of radio frequencies.[9] Standard acquisition parameters for ¹H and ¹³C NMR of aromatic compounds are then used.[10] The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum.

-

Sample Preparation : Dissolve a small amount (around 50 mg) of this compound, which is a low-melting solid or liquid, in a few drops of a volatile solvent like methylene (B1212753) chloride.[1][11]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[12] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[11] The instrument passes a beam of infrared light through the sample, and a detector measures the amount of light absorbed at each frequency.[13] The resulting data is processed to generate the IR spectrum.

-

Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[14]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam.[14] This process, known as electron ionization (EI), knocks an electron off the molecule to form a radical cation (the molecular ion).[14]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[14] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[15]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an organic compound like this compound using the spectroscopic techniques discussed.

References

- 1. This compound | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 3. This compound(583-55-1) 1H NMR [m.chemicalbook.com]

- 4. This compound(583-55-1) 13C NMR [m.chemicalbook.com]

- 5. amherst.edu [amherst.edu]

- 6. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 7. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. webassign.net [webassign.net]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. fiveable.me [fiveable.me]

Crystal Structure of 1-Bromo-2-iodobenzene: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 1-Bromo-2-iodobenzene. Following a comprehensive search of publicly available crystallographic databases and scientific literature, it must be noted that as of the date of this document, the specific crystal structure of this compound has not been experimentally determined and reported.

To provide valuable comparative insights for researchers in the field, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 1-Bromo-4-iodobenzene . The methodologies and data presentation for this isomer serve as a representative example of the characterization of bromo-iodinated benzene (B151609) derivatives.

Comparative Crystal Structure Analysis: 1-Bromo-4-iodobenzene

The crystal structure of 1-Bromo-4-iodobenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-Bromo-4-iodobenzene.[1]

| Parameter | Value |

| Chemical Formula | C₆H₄BrI |

| Formula Weight | 282.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1704(6) |

| b (Å) | 5.8242(8) |

| c (Å) | 14.929(2) |

| β (°) | 97.315(5) |

| Volume (ų) | 359.67(9) |

| Z | 2 |

| Temperature (K) | 200 |

| R_gt(F) | 0.0303 |

| wR_ref(F²) | 0.0982 |

Atomic Coordinates and Displacement Parameters

The positions of the atoms within the unit cell and their displacement parameters provide a detailed picture of the molecular arrangement.

(Note: A complete list of atomic coordinates and anisotropic displacement parameters is typically provided in the full crystallographic information file (CIF), which was not available in the immediate search results. The data presented here is based on the published article.)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1-Bromo-4-iodobenzene was achieved through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

Crystal Growth

Single crystals of 1-Bromo-4-iodobenzene suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in acetone.[1]

Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 200 K during data collection to minimize thermal vibrations. X-ray data were collected using a Bruker APEX2 diffractometer.[1]

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². The software package SHELX was likely used for this purpose.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

While the crystal structure of this compound remains to be elucidated, the data and protocols for the related 1-Bromo-4-iodobenzene isomer provide a solid framework for understanding the crystallographic characteristics of this class of compounds. Further research is warranted to determine the specific solid-state structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-iodobenzene (CAS No. 583-55-1), a key organohalogen intermediate in organic synthesis. Understanding these properties is crucial for its application in the development of pharmaceuticals, agrochemicals, and advanced materials. This document outlines its solubility in various organic solvents, details its stability under different conditions, provides experimental protocols for property determination, and visualizes key chemical pathways.

Core Properties of this compound

This compound is a halogenated aromatic compound that is typically a clear yellow to light brown liquid or a low-melting solid at room temperature.[1][2][3] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrI | [3] |

| Molecular Weight | 282.90 g/mol | [3] |

| Appearance | Clear yellow liquid or low-melting solid | [2][3] |

| Melting Point | 9-10 °C (lit.) or 21 °C | [2][4] |

| Boiling Point | 120-121 °C at 15-20 hPa | [2] |

| Density | ~2.203 g/mL at 25 °C | [2] |

| Refractive Index | ~1.665 | [4] |

Note on Melting Point: There is a discrepancy in the literature regarding the melting point, with some sources citing 53-56°C.[5] However, data from chemical suppliers and safety data sheets predominantly indicate a lower melting point, which is more consistent with its appearance as a liquid or low-melting solid at or near room temperature.[2][4]

Solubility Profile

This compound is a nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is generally soluble in a range of organic solvents but is sparingly soluble or immiscible in water.[5]

Qualitative Solubility

This compound is qualitatively reported to be soluble in the following organic solvents:

It is reported as insoluble or not miscible in water.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of 1,2-Dichlorobenzene in Various Solvents (for estimation purposes)

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference(s) |

| Water | 25 | ~0.01 | [6] |

| Ethanol | Ambient | Readily Soluble | [6] |

| Acetone | Ambient | Readily Soluble | [6] |

| Chloroform | Ambient | Readily Soluble | [6] |

Note: "Readily Soluble" indicates high miscibility. Actual quantitative values would need to be determined experimentally.

Stability Profile

This compound is stable under standard ambient conditions in a closed container.[2] However, its stability is influenced by several factors, particularly light and the presence of strong oxidizing agents.

Table 2: Stability Summary of this compound

| Condition | Stability Assessment | Reference(s) |

| Thermal Stability | Stable under normal storage conditions. Thermal decomposition at high temperatures may generate toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide. | |

| Photostability | Light-sensitive. Exposure to light, particularly UV radiation, can cause degradation. It is recommended to store the compound in a dark or amber container. | |

| Chemical Compatibility | Incompatible with strong oxidizing agents. | [2] |

| Storage Recommendations | Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light. Some commercial preparations are stabilized with copper chips. |

Logical Pathways and Mechanisms

Proposed Degradation Pathway

Given its sensitivity to light, the primary non-synthetic degradation pathway for this compound is likely photolysis. The carbon-iodine bond is significantly weaker than the carbon-bromine bond and is therefore more susceptible to homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species. These radicals can then participate in a variety of reactions, such as hydrogen abstraction from a solvent or dimerization.

Caption: Proposed photolytic degradation pathway for this compound.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A key application of this compound is in sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. This allows for a stepwise synthesis of complex biaryl compounds.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Solubility by the Gravimetric Method

This protocol describes a standard method for quantifying the solubility of a compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Toluene, Ethyl Acetate)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporating dishes or beakers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess of the liquid/solid should be visible to ensure saturation.

-

Accurately add a known volume (e.g., 10 mL) of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved micro-droplets or crystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate. This can be accelerated by a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature, well below the boiling point of this compound.

-

Once the solvent has completely evaporated, weigh the dish containing the solute residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Protocol 2: Assessment of Photostability (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of this compound under intense light conditions, as recommended by ICH guidelines.

Materials:

-

This compound

-

A suitable organic solvent in which the compound is soluble and which is photochemically stable (e.g., Acetonitrile).

-

Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps).

-

Quartz cuvettes or vials.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Control samples wrapped in aluminum foil to serve as dark controls.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in Acetonitrile).

-

Transfer aliquots of this solution into transparent quartz vials.

-

Prepare identical "dark control" samples by wrapping the vials completely in aluminum foil.

-

-

Exposure:

-

Place the transparent and dark control vials in the photostability chamber.

-

Expose the samples to a controlled light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Maintain a constant temperature during the exposure.

-

-

Analysis:

-

At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and dark control vials.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

-

Monitor the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Compare the chromatograms of the light-exposed samples to the dark controls to distinguish between photolytic and thermal degradation.

-

Calculate the percentage of degradation of this compound over time.

-

If significant degradation is observed, further analysis using techniques like LC-MS can be employed to identify the structure of the degradation products.

-

Caption: Experimental workflow for a photostability study.

References

1-Bromo-2-iodobenzene: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for 1-Bromo-2-iodobenzene (CAS No. 583-55-1), a key reagent in organic synthesis. The following sections detail the associated hazards, recommended procedures for safe use, and guidelines for proper waste management, ensuring the well-being of laboratory personnel and environmental protection.

Section 1: Chemical and Physical Properties

This compound is a yellow liquid with the molecular formula C₆H₄BrI.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Weight | 282.90 g/mol | [2][3] |

| Appearance | Yellow liquid | [1][4][5] |

| Melting Point | 9 - 10 °C | [1][4][6] |

| Boiling Point | 120 - 121 °C at 20 hPa | [1][4][6] |

| Density | 2.203 g/mL at 25 °C | [1][6] |

| Flash Point | > 110 °C (> 230 °F) | [1][4] |

| Solubility in Water | Insoluble or difficult to mix | [6][7] |

Section 2: Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][4][8][9]

| Hazard Statement | GHS Classification | Source |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [2][8][10] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [2][8] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2][4][8] |

Note on Experimental Protocols: Specific experimental studies detailing the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on structurally similar compounds or from standardized in vitro and in vivo testing guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Section 3: Experimental Protocols for Hazard Assessment

For a chemical with the hazard profile of this compound, the following standardized OECD test guidelines would be relevant for assessing skin and eye irritation.

Skin Irritation Testing

The potential for skin irritation is typically evaluated using in vitro methods to reduce or replace animal testing.

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method : This is a widely accepted method for identifying irritant chemicals.[9][11]

-

Methodology :

-

A reconstructed human epidermis model, which mimics the upper layers of human skin, is used.[5]

-

The test chemical is applied directly to the surface of the tissue model.[5]

-

After a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.[12]

-

The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[5]

-

Cell viability is assessed using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and quantified.[5][12]

-

A reduction in cell viability below 50% compared to negative controls indicates that the substance is an irritant.[5][9]

-

-

Eye Irritation Testing

A tiered approach is used for assessing eye irritation, starting with in vitro methods.

-

OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method : This ex vivo assay is used to identify substances that can cause severe eye damage.[6]

-

Methodology :

-

Bovine corneas are obtained as a by-product from abattoirs and mounted in a holder that separates the anterior and posterior chambers.[6][13]

-

The test substance is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids).[13][14]

-

Corneal opacity is measured using an opacitometer, which quantifies the amount of light that can pass through the cornea.[6]

-

Corneal permeability is determined by measuring the amount of sodium fluorescein (B123965) dye that passes through the full thickness of the cornea into the posterior chamber.[6]

-

An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the irritancy potential of the substance.[6][14]

-

-

-

OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage : This is a completely acellular method.[10]

-

Methodology : This test is based on the principle that the ability of a chemical to cause eye irritation is related to its propensity to denature and damage corneal proteins.[10] The test chemical is applied to a macromolecular matrix, and the resulting changes in the matrix are measured to predict eye irritation potential.[10]

-

Note on Signaling Pathways: Detailed information on the specific signaling pathways activated by this compound leading to irritation is not available in the public domain. Such mechanistic studies are not commonly performed for chemical reagents of this type.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15]

Personal Protective Equipment (PPE)

| PPE | Specification | Source |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. Goggles should conform to EU standard EN166 or OSHA's 29 CFR 1910.133. | [3][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., Viton®, Nitrile rubber) and a lab coat or impervious clothing to prevent skin exposure. Gloves must be inspected before use and disposed of properly. | [3][4][7] |

| Respiratory Protection | If working outside a fume hood or if vapors/mists are generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | [7] |

General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[7][8][10]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[7][8]

Section 5: First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention. | [4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][7][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Section 6: Storage and Stability

-

Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances.[7] Keep the container tightly closed.[4][7][8] The substance is light-sensitive and should be stored protected from light.[4][7]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[1][7]

Section 7: Accidental Release and Disposal

Accidental Release Measures

-

Evacuate Personnel : Ensure adequate ventilation and evacuate personnel to safe areas.[9]

-

Control Spills : Absorb the spill with an inert material such as dry sand, earth, or a universal binder.[7][15] Do not use combustible materials.

-

Collect Waste : Place the absorbed material into a suitable, closed, and labeled chemical waste container for disposal.[3][7]

-

Decontaminate : Clean the spill area thoroughly.

-

Prevent Environmental Contamination : Do not let the product enter drains.[3][9]

Disposal Guidelines

-

Waste Classification : This material should be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[15]

-

Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[4][8] Do not empty into drains.[4][15][16] Contaminated packaging should be treated as unused product.[3]

Section 8: Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a research environment, emphasizing key safety and decision-making points.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ceuaics.ufba.br [ceuaics.ufba.br]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. x-cellr8.com [x-cellr8.com]

- 6. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. delltech.com [delltech.com]

- 9. mbresearch.com [mbresearch.com]

- 10. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 11. oecd.org [oecd.org]

- 12. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enfo.hu [enfo.hu]

- 15. iivs.org [iivs.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Theoretical Deep Dive into the Electronic Landscape of 1-Bromo-2-iodobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 1-bromo-2-iodobenzene. The document outlines the computational methodologies employed in such studies and presents illustrative quantitative data to facilitate a deeper understanding of the molecule's electronic properties. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where the electronic characteristics of a molecule dictate its reactivity and interaction with biological targets.[1]

Introduction to the Electronic Structure of this compound

This compound is a dihalogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of two different halogen atoms, bromine and iodine, on the benzene (B151609) ring creates a unique electronic environment that influences its reactivity and potential for forming halogen bonds, which are of increasing interest in drug design.[2][3] Understanding the electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical behavior and designing novel applications.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic properties of molecules like this compound.[2][3][4] These methods allow for the calculation of various electronic descriptors that provide insights into the molecule's stability, reactivity, and potential interaction sites.

Experimental Protocols: Computational Methodology

The following section details a typical computational protocol for investigating the electronic structure of this compound, based on established methods for similar halogenated aromatic compounds.[2][3]

2.1. Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2][3][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[2][3]

-

Basis Set: A common basis set for such calculations is 6-31G(d,p), which provides a good description of the electron distribution for most atoms in organic molecules.[2][3] For molecules containing heavy atoms like iodine, more advanced basis sets that account for relativistic effects may be employed for higher accuracy.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same DFT method, functional, and basis set. These properties include:

-

Molecular Orbital Analysis: This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.[5] A smaller gap generally suggests higher reactivity.

-

Mulliken Population Analysis: This method is used to calculate the partial atomic charges on each atom in the molecule.[6] These charges provide insight into the distribution of electrons and can help identify electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for understanding intermolecular interactions, as it highlights regions of positive (electron-deficient) and negative (electron-rich) potential.

The following diagram illustrates the typical workflow for these computational studies.

Data Presentation: Illustrative Electronic Properties

Table 1: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 (-Br) | 0.10 |

| C2 (-I) | 0.20 |

| C3 | -0.15 |

| C4 | -0.12 |

| C5 | -0.13 |

| C6 | -0.11 |

| Br | -0.05 |

| I | 0.26 |

| H3 | 0.05 |

| H4 | 0.05 |

| H5 | 0.05 |

| H6 | 0.05 |

Interpretation and Significance of Electronic Properties

The calculated electronic properties provide valuable insights into the chemical nature of this compound.

-

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity. A relatively large gap, as illustrated, suggests good kinetic stability.

-

Mulliken Charges: The distribution of partial charges indicates the polarity of the molecule. The illustrative data suggests that the carbon atom attached to the iodine has a more positive charge compared to the one attached to bromine, which can be attributed to the higher electronegativity of bromine. The iodine atom itself carries a partial positive charge, a phenomenon known as a "sigma-hole," which is crucial for halogen bonding interactions.

-

Molecular Electrostatic Potential: The MEP map would visually confirm the charge distribution, showing electron-rich regions (negative potential) around the benzene ring's pi-system and electron-deficient regions (positive potential) around the hydrogen atoms and, significantly, on the outer side of the iodine atom (the sigma-hole).

The following diagram illustrates the relationship between these key electronic structure concepts.

Conclusion

Theoretical studies provide a powerful framework for understanding the intricate electronic structure of this compound. Through computational methods like DFT, it is possible to elucidate key electronic properties such as molecular orbital energies, atomic charges, and electrostatic potential. This knowledge is instrumental for researchers and scientists in predicting the molecule's reactivity, understanding its interaction mechanisms, and guiding the design of new molecules with tailored properties for applications in drug development and materials science. While comprehensive experimental and computational data for this specific molecule remains an area for further research, the methodologies and illustrative data presented in this guide offer a solid foundation for future investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Differential Reactivity of C-Br versus C-I Bonds in 1-Bromo-2-iodobenzene

Abstract

This compound is a valuable bifunctional building block in organic synthesis, enabling the programmed, site-selective introduction of various substituents onto an aromatic scaffold. Its utility is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This technical guide provides a comprehensive analysis of this differential reactivity, focusing on the fundamental principles, performance in key synthetic transformations, and detailed experimental protocols. Quantitative data are presented to allow for direct comparison, and logical and experimental workflows are visualized to clarify the underlying concepts for synthetic chemists.

Fundamental Principles of Reactivity

The chemoselectivity observed in reactions involving this compound is primarily dictated by the intrinsic properties of the carbon-halogen bonds. The C-I bond is consistently more reactive than the C-Br bond in the most common synthetic transformations.[1][2] This phenomenon is governed by two main factors:

-

Bond Dissociation Energy (BDE): The carbon-iodine bond is significantly weaker than the carbon-bromine bond. A lower BDE means less energy is required to cleave the bond, leading to a faster reaction rate, particularly in the rate-determining step of many catalytic cycles.[2][3]

-

Polarizability: The iodine atom is larger and its electron cloud is more diffuse than that of bromine. This higher polarizability of the C-I bond facilitates the crucial oxidative addition step with low-valent metal catalysts, such as Palladium(0).[1]

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the metal center is often the rate-limiting step.[4] The lower bond energy of the C-I bond results in a lower activation energy for this step, allowing for selective reaction at the iodine-substituted position under milder conditions, while the more robust C-Br bond remains intact.[5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 1-bromo-2-iodobenzene. This versatile dihalogenated benzene (B151609) derivative serves as a critical building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties, arising from the ortho-positioning of the bromine and iodine atoms, dictate its reactivity and allow for selective functionalization, making it an invaluable precursor for complex molecular architectures.[4][5]

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the halogen substituents. However, both bromine and iodine are ortho-, para-directors because of the resonance effect, where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate. The substitution pattern is therefore a result of the interplay between the directing effects of both halogens and steric hindrance.

The iodine atom is less electronegative and more polarizable than bromine, making its inductive effect slightly weaker and its resonance effect potentially stronger. However, the larger size of the iodine atom exerts significant steric hindrance at the adjacent C3 position. Consequently, electrophilic attack is generally directed to the positions para to the halogens (C4 and C5), with a preference for the position para to the iodine atom (C4) due to lesser steric hindrance compared to the positions ortho to the halogens.

Common Electrophilic Substitution Reactions

While the deactivated nature of the ring requires forcing conditions, several classic electrophilic aromatic substitution reactions can be performed.

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. The primary products are 4-bromo-3-iodo-1-nitrobenzene and 5-bromo-4-iodo-1-nitrobenzene.

-

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, will also follow the established directing effects, leading to tri-substituted benzene rings.

-

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on heavily deactivated rings like this compound and often result in low yields or require highly reactive catalysts and substrates.

Data on Electrophilic Substitution

| Reaction | Reagents | Major Products | Typical Yields (%) |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-iodo-1-nitrobenzene, 5-Bromo-4-iodo-1-nitrobenzene | Data not consistently reported in literature; yields are generally moderate due to ring deactivation. |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-iodobenzene, 2,4-Dibromo-1-iodobenzene | Moderate |

Experimental Protocol: Nitration of this compound

Objective: To synthesize nitrated derivatives of this compound.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cold sulfuric acid while stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product mixture (isomers) using column chromatography on silica (B1680970) gel.

Safety Note: This reaction involves highly corrosive and strong acids. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).[6][7]

Diagram: Electrophilic Substitution Mechanism

References

In-Depth Technical Guide to the Thermal Decomposition Products of 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodobenzene is a halogenated aromatic compound recognized for its utility in organic synthesis, primarily as a precursor to the highly reactive intermediate, benzyne (B1209423). This technical guide provides a comprehensive overview of the thermal decomposition of this compound. The primary decomposition pathway involves the formation of benzyne through the elimination of bromine and iodine. In the absence of a trapping agent, benzyne readily undergoes dimerization and trimerization, yielding biphenylene (B1199973) and triphenylene (B110318) as the main isolable products. This document details the underlying mechanisms, experimental methodologies for studying this decomposition, and the characterization of the resulting products.

Introduction

This compound (C₆H₄BrI) is an ortho-dihalogenated benzene (B151609) derivative. Its thermal chemistry is dominated by its propensity to serve as a clean and efficient source of benzyne, a neutral, highly reactive intermediate with a dehydrobenzene structure. The significant difference in the bond dissociation energies of the carbon-iodine and carbon-bromine bonds facilitates a stepwise or concerted elimination process under thermal induction. Understanding the thermal decomposition of this compound is crucial for its application in organic synthesis and for predicting potential byproducts in high-temperature reactions.

Primary Thermal Decomposition Pathway: Benzyne Formation

The principal thermal decomposition pathway of this compound is the elimination of a bromine and an iodine atom to generate benzyne. This process is favored due to the relative weakness of the carbon-iodine bond compared to the carbon-bromine bond, making the iodine atom a better leaving group.

The generally accepted mechanism involves the initial homolytic cleavage of the C-I bond, which is the weaker of the two carbon-halogen bonds, to form a 2-bromophenyl radical and an iodine radical. This is followed by the elimination of the bromine atom to form the highly strained triple bond of the benzyne intermediate.

Reaction Pathway:

Caption: Thermal decomposition of this compound to benzyne.

Safety data sheets for this compound indicate that thermal decomposition can also lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HI), and hydrogen iodide.[1][2] These are likely products of secondary, more extensive decomposition at very high temperatures or in the presence of other reactive species.

Secondary Thermal Decomposition Products: Benzyne Oligomerization

In the absence of a suitable trapping agent, the highly reactive benzyne intermediate will react with itself, leading to the formation of oligomeric products. The primary products observed from the self-reaction of benzyne are biphenylene and triphenylene.

Dimerization to Biphenylene

The most common fate of untrapped benzyne is dimerization to form biphenylene. This occurs through a [2+2] cycloaddition of two benzyne molecules.

Caption: Dimerization of benzyne to form biphenylene.

Trimerization to Triphenylene

Benzyne can also undergo a [2+2+2] cycloaddition to form triphenylene. This is another significant product found in the pyrolysis of benzyne precursors.

References

- 1. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Mechanism of the thermal decomposition of [di(benzoyloxy)iodo]benzene in bromobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Stepwise Cross-Coupling Reactions Using 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic use of 1-bromo-2-iodobenzene in stepwise cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is a versatile bifunctional building block that enables the controlled, stepwise introduction of different substituents onto an aromatic ring. The C-I bond is weaker and more susceptible to oxidative addition by palladium catalysts than the C-Br bond. This reactivity difference allows for selective coupling at the iodine position under milder reaction conditions, leaving the bromine atom available for a subsequent cross-coupling reaction under more forcing conditions. This orthogonal reactivity is highly advantageous for the synthesis of unsymmetrical biaryls, substituted alkynes, and complex amine derivatives, which are key motifs in many pharmaceutical compounds and functional materials.

Key Applications

The stepwise functionalization of this compound is a powerful strategy for the synthesis of a variety of complex molecular architectures, including:

-

Unsymmetrical Biaryls: Sequential Suzuki-Miyaura couplings allow for the introduction of two different aryl or heteroaryl groups.

-

Di-substituted Alkynes: A Sonogashira coupling at the iodo-position followed by another cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the bromo-position.

-

Heterocycles: Stepwise reactions can be employed to construct fused heterocyclic systems such as carbazoles and dibenzofurans.[1]

Data Presentation

The following tables summarize representative quantitative data for the stepwise cross-coupling reactions of this compound and its isomers. Note that yields are highly dependent on the specific coupling partners, catalyst systems, and reaction conditions.

Table 1: Selective Sonogashira Coupling of this compound Derivatives

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 1-Bromo-2-(phenylethynyl)benzene | 95 | [2] |

| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 1-Bromo-2-((4-methoxyphenyl)ethynyl)benzene | 92 | [2] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 1-Bromo-2-((trimethylsilyl)ethynyl)benzene | 88 | [2] |

Table 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 12 | 4-Bromo-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 4-Bromo-4'-methoxy-1,1'-biphenyl | 90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 3-(4-Bromophenyl)thiophene | 82 |

Table 3: Selective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 4-(4-Bromophenyl)morpholine | 88 | [3] |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 4-Bromo-N-phenylaniline | 75 | [4] |

| 3 | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 120 | 24 | 4-Bromo-N-(p-tolyl)aniline | 78 | [5] |

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Bond of this compound

This protocol describes a general procedure for the selective coupling of a terminal alkyne to the iodo-position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).

-

Add anhydrous, degassed THF to dissolve the solids.

-

Add triethylamine (2.0-3.0 eq) to the reaction mixture.

-

Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically when the this compound is consumed), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-bromo-2-(alkynyl)benzene.

Protocol 2: Sequential Suzuki-Miyaura Coupling of this compound

This protocol outlines a two-step, one-pot procedure for the synthesis of an unsymmetrical biaryl compound starting from this compound.

Materials:

-

This compound

-

Arylboronic acid 1

-

Arylboronic acid 2

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

First Coupling (at the C-I bond):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., toluene/water 4:1).

-

Stir the mixture at a controlled temperature (e.g., 70-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

Second Coupling (at the C-Br bond):

-

After cooling the reaction mixture to room temperature, add the second arylboronic acid (1.2 eq), additional palladium catalyst (if necessary), and base.

-

Heat the reaction mixture to a higher temperature (e.g., 90-110 °C) and stir until the mono-coupled intermediate is consumed.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup by adding water and extracting with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final unsymmetrical biaryl product.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond of this compound

This protocol provides a general method for the selective amination at the iodo-position of this compound.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the mono-aminated product.

Mandatory Visualization

Caption: Stepwise functionalization of this compound.

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

- 1. Benzofuran synthesis [organic-chemistry.org]

- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling at the Iodine Position of 1-Bromo-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction, specifically targeting the carbon-iodine (C-I) bond in 1-bromo-2-iodobenzene. This selective functionalization is crucial for the synthesis of complex, unsymmetrical biaryl compounds, which are valuable intermediates in pharmaceutical and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[2][3] In substrates containing multiple halogen atoms, such as this compound, selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][4] This inherent reactivity difference allows for the selective functionalization at the iodine position under carefully controlled, milder reaction conditions, leaving the bromine atom intact for subsequent transformations.[1]

Key Reaction Parameters for Selectivity

Achieving high selectivity for the Suzuki-Miyaura coupling at the iodine position of this compound is dependent on several critical reaction parameters:

-

Catalyst System: The choice of palladium source and ligand is paramount. While various palladium sources can be effective, the ligand plays a crucial role in modulating the reactivity and stability of the catalytic species.

-

Temperature: Lower reaction temperatures generally favor selective coupling at the more reactive C-I bond. Higher temperatures can lead to a loss of selectivity and the formation of bis-coupled products.

-

Base: The choice of base is critical for the transmetalation step and can influence the overall reaction rate and selectivity.[2]

-

Solvent: The solvent system can affect catalyst solubility, reaction kinetics, and product distribution.[5]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the selective Suzuki-Miyaura coupling of dihaloarenes, providing a comparative overview of how different parameters influence the reaction outcome.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Outcome | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 0-70 | Temperature-dependent selectivity. Lower temperatures favor mono-coupling at the C-I bond. | [6][7] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High selectivity for coupling at the C-Cl bond over C-OTf, demonstrating ligand control. | [8][9] |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | THF | Room Temp | Selective coupling at the C-OTf bond over C-Cl, highlighting ligand-dependent regioselectivity. | [9] |

| PdCl₂(dppf) | dppf | KOAc | 1,4-Dioxane | 80-120 | Effective for one-pot borylation/Suzuki reactions. | [10] |

| Pd-PEPPSI-IPr | IPr | Various | Various | Optimized | Can afford high selectivity, though in some cases, selectivity is not ligand-controlled. | [11] |

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol provides a general method for the selective coupling of an arylboronic acid at the iodine position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[1]

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at a controlled temperature, typically between room temperature and 70-80 °C.[1] The optimal temperature should be determined empirically for each specific substrate combination to maximize selectivity.

-